molecular formula C9H7ClF3NO3S B3293509 4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride CAS No. 885460-85-5

4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride

Cat. No.: B3293509
CAS No.: 885460-85-5
M. Wt: 301.67 g/mol
InChI Key: JWZWFJOHGFBUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride is a chemical compound characterized by its sulfonyl chloride functional group and trifluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from benzenesulfonyl chloride and 2,2,2-trifluoroethanamine. The reaction typically involves the following steps:

  • Activation of benzenesulfonyl chloride using a suitable base.

  • Nucleophilic substitution with 2,2,2-trifluoroethanamine to form the intermediate.

  • Purification of the intermediate to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The trifluoroethylamino group can undergo reduction reactions.

  • Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Sulfonic acids from oxidation reactions.

  • Amine derivatives from reduction reactions.

  • Substituted benzenes from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biochemical studies to investigate enzyme inhibition and protein interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, while the trifluoroethylamino group can act as a nucleophile. The compound can form covalent bonds with biological targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonic acid

  • 4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzene

  • 4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzene chloride

Properties

IUPAC Name

4-(2,2,2-trifluoroethylcarbamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3S/c10-18(16,17)7-3-1-6(2-4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZWFJOHGFBUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885460-85-5
Record name 4-[(2,2,2-trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-{[(2,2,2-Trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.